Furan-3-yl(4-propylphenyl)methanol
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Overview
Description
Furan-3-yl(4-propylphenyl)methanol is an organic compound that belongs to the class of furan derivatives It features a furan ring attached to a methanol group, which is further connected to a 4-propylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(4-propylphenyl)methanol typically involves the reaction of furan derivatives with appropriate phenylmethanol precursors. One common method is the Friedel-Crafts alkylation, where furan is reacted with 4-propylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(4-propylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation is typically carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-3-yl(4-propylphenyl)carboxylic acid.
Reduction: Tetrahydrothis compound.
Substitution: Brominated or nitrated derivatives of the furan ring.
Scientific Research Applications
Furan-3-yl(4-propylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive furan ring.
Mechanism of Action
The mechanism of action of Furan-3-yl(4-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound’s lipophilic nature allows it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Furan-3-yl(4-propylphenyl)methanol can be compared with other furan derivatives such as:
Furan-2-yl(4-propylphenyl)methanol: Similar structure but with the furan ring attached at the 2-position.
Furan-3-yl(4-methylphenyl)methanol: Similar structure but with a methyl group instead of a propyl group on the phenyl ring.
Furan-3-yl(4-ethylphenyl)methanol: Similar structure but with an ethyl group instead of a propyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
furan-3-yl-(4-propylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-3-11-4-6-12(7-5-11)14(15)13-8-9-16-10-13/h4-10,14-15H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUJHJXMVCOANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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